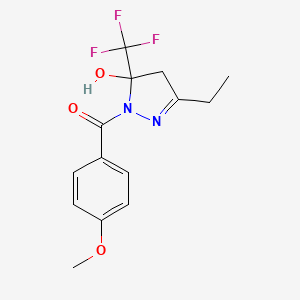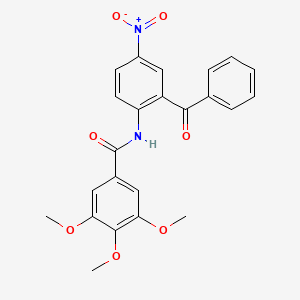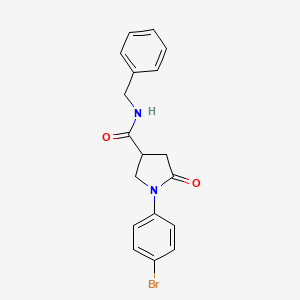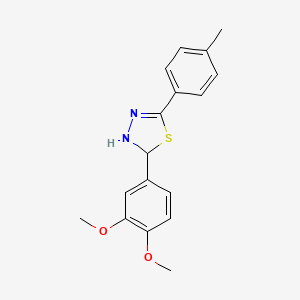![molecular formula C16H24BrNO2 B5209161 4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
4-[6-(4-bromophenoxy)hexyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-bromophenoxy)hexyl]morpholine, also known as BPHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPHM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
4-[6-(4-bromophenoxy)hexyl]morpholine acts as a potent agonist of the CB2 receptor, which is a member of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of pain, inflammation, and immune function. This compound binds to the CB2 receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of pain and inflammation, and the regulation of immune function. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[6-(4-bromophenoxy)hexyl]morpholine in lab experiments is its potency and selectivity for the CB2 receptor. This compound has been shown to have a high affinity for the CB2 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
Future research on 4-[6-(4-bromophenoxy)hexyl]morpholine could focus on its potential applications in drug discovery, particularly in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also explore the potential of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
Synthesis Methods
4-[6-(4-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, followed by morpholine addition. Another method involves the reaction of 4-bromophenol with 6-bromohexanal in the presence of a reducing agent, followed by morpholine addition. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
4-[6-(4-bromophenoxy)hexyl]morpholine has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the endocannabinoid system in the regulation of pain and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer. This compound has also been used as a lead compound in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-[6-(4-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDPXXKZKMPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)



![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)